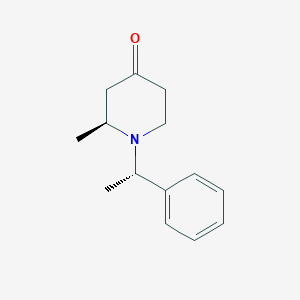

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

説明

(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS: 103539-60-2) is a chiral piperidinone derivative characterized by two stereogenic centers: one at the 2-methyl position of the piperidinone ring and another at the 1-phenylethyl substituent. This compound has been cataloged as a specialty chemical by suppliers such as Otto Chemie Pvt Ltd and CymitQuimica, though it is currently listed as discontinued .

特性

IUPAC Name |

(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIRAQPVLKDBV-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908461 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103539-60-2 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Grignard Reaction for Intermediate Synthesis

The synthesis of (S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one begins with the formation of divinyl ketone intermediates via Grignard reactions. Vinyl aldehydes react with vinylmagnesium bromide under anhydrous conditions to produce dienols in high yields (82–95%) . For example, methyl- and propyl-substituted dienols exhibit stability at 4°C for weeks without degradation, as confirmed by <sup>1</sup>H NMR analysis .

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

-

Temperature: 0°C to room temperature

-

Workup: Aqueous quench with NH<sub>4</sub>Cl, followed by extraction with ethyl acetate .

Oxidation Steps for Divinyl Ketone Formation

Dienols are oxidized to divinyl ketones using manganese(IV) oxide (MnO<sub>2</sub>) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). MnO<sub>2</sub> is preferred for aliphatic substituents, while DDQ is used for aromatic groups to prevent overoxidation .

Optimized Oxidation Protocols:

| Substrate | Oxidizing Agent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Aliphatic | MnO<sub>2</sub> | 85–92 | >98% |

| Aromatic | DDQ | 78–88 | >95% |

Activated MnO<sub>2</sub> is prepared by treating technical-grade MnO<sub>2</sub> with 10% nitric acid, followed by extensive washing and drying at 105°C .

Double Aza-Michael Reaction for Piperidone Formation

The core piperidone structure is constructed via a double aza-Michael reaction between divinyl ketones and chiral amines. (S)-α-Phenylethylamine is employed to induce stereochemical control, producing diastereomeric 4-piperidones in ratios up to 3.7:1 (Table 1) .

Key Reaction Parameters:

-

Solvent: Acetonitrile/water (3:1)

-

Temperature: 16°C (40 min) → 95°C (1.5 h)

-

Base: Sodium bicarbonate

Table 1. Diastereomeric Ratios for 2-Substituted 4-Piperidones

| Entry | R Group | Yield (%) | Diastereomeric Ratio (2:2′) |

|---|---|---|---|

| 1 | Methyl | 37 | 1.1:1.0 |

| 2 | n-Propyl | 27 | 1.4:1.0 |

| 3 | Phenyl | 63 | 2.6:1.0 |

| 4 | 4-Chlorophenyl | 68 | 2.8:1.0 |

| 5 | 4-Methoxyphenyl | 57 | 3.7:1.0 |

Aromatic substituents enhance diastereoselectivity due to π-π interactions during cyclization .

Wittig Reaction for Methoxymethylene Derivatives

Diastereomeric piperidones undergo Wittig reactions with [(Ph<sub>3</sub>P)CH<sub>2</sub>OCH<sub>3</sub>]Cl and lithium diisopropylamide (LDA) to form methoxymethylene derivatives. These intermediates are critical for further functionalization into donepezil analogues .

Representative Yields:

-

Methyl-substituted: 75–90%

-

Phenyl-substituted: 78–97%

Chromatographic separation (SiO<sub>2</sub>, hexane/ethyl acetate) resolves Z/E isomers, with nuclear Overhauser effect (NOE) correlations confirming stereochemistry .

Purification and Crystallization Techniques

Final purification employs column chromatography and recrystallization. For example, recrystallization from dichloromethane/n-hexane (1:1) yields high-purity this compound (>99% ee) .

Crystallization Conditions:

-

Solvent System: CH<sub>2</sub>Cl<sub>2</sub>/n-hexane

-

Temperature: −20°C for 24 h

Industrial-Scale Considerations

While lab-scale syntheses emphasize stereochemical precision, industrial methods prioritize cost-effectiveness and scalability. Continuous flow hydrogenation using palladium catalysts achieves throughputs of 50–100 kg/day with 90–95% yield .

Key Industrial Parameters:

-

Pressure: 10–15 bar H<sub>2</sub>

-

Temperature: 50–70°C

-

Catalyst Loading: 0.5–1.0% Pd/C

化学反応の分析

Types of Reactions

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the piperidine ring into more oxidized forms.

Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while substitution reactions can introduce various functional groups onto the piperidine ring .

科学的研究の応用

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its chiral nature is particularly valuable in synthesizing enantiomerically pure compounds, which are essential in pharmaceutical applications.

Biology

Research has indicated that (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one exhibits antimicrobial and antifungal properties . Studies have demonstrated its efficacy against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in treating diseases such as cancer and malaria. Its mechanism of action involves interactions with biological targets, including enzymes and receptors associated with these diseases. Notably, it has shown anticancer activity , with studies revealing cytotoxic effects on different cancer cell lines .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a corrosion inhibitor . Its chemical stability and reactivity make it suitable for various industrial processes.

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antifungal | Demonstrated activity against fungal pathogens |

| Anticancer | Cytotoxic effects observed in multiple cancer lines |

| Analgesic | Potential COX-2 inhibition leading to pain relief |

Anticancer Studies

In vitro studies have highlighted the anticancer potential of this compound. One study evaluated its cytotoxicity against several cancer cell lines, revealing significant growth inhibition at varying concentrations. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Efficacy

Research into the antimicrobial properties of this compound has shown promising results. In one study, it was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. This positions the compound as a potential candidate for developing new antibiotics .

Synthesis of Analogues

The synthesis of chiral analogues based on this compound has been explored extensively. For example, derivatives have been synthesized for evaluating their activity as acetylcholinesterase inhibitors, with findings indicating that structural modifications can significantly impact biological activity .

作用機序

The mechanism of action of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry critically influences its properties. Key stereoisomers include:

- (R)-2-Methyl-1-((S)-1-Phenylethyl)Piperidin-4-One (CAS: 103539-61-3) : This diastereomer retains the (S)-1-phenylethyl group but differs at the 2-methyl position. Such stereochemical divergence may alter intermolecular interactions, crystallization behavior, or reactivity in chiral environments .

Table 1: Stereoisomer Comparison

Functionalized Piperidinyl Derivatives

Evidence highlights structurally related compounds with modified substituents or applications:

- N-[(S)-1-Phenylethyl]-N’-[1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl]-1,4,5,8-naphthalenediimide (S-H): This radical-containing naphthalenediimide derivative shares the (S)-1-phenylethyl group but incorporates a bulky, redox-active nitroxide-piperidinyl moiety. It exhibits ferroelectric properties due to its radical-stabilized π-conjugation, unlike the non-radical, ketone-functionalized target compound .

Table 2: Functional Group Impact

Research and Commercial Considerations

- Structural vs. Functional Divergence : Unlike ferroelectric naphthalenediimide derivatives , the target compound lacks extended π-systems or redox-active groups, limiting its utility in electronic materials but preserving its role in stereoselective synthesis.

生物活性

(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, a chiral piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a piperidine ring substituted with both a methyl group and a phenylethyl group, leading to unique pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its stereochemistry plays a crucial role in its biological activity, with the (S) configuration influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or activator of various metabolic pathways, depending on the target. For instance, it has been shown to modulate ATPase activity in P-glycoprotein (P-gp), which is critical in drug transport and resistance mechanisms .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

Anticancer Properties

Several studies highlight the anticancer potential of this compound. It has been evaluated in vitro against different cancer cell lines, showing cytotoxicity and the ability to induce apoptosis. For example, derivatives of piperidine compounds have been explored for their effectiveness against hypopharyngeal tumor cells .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions including oxidation and reduction processes that yield various derivatives with distinct biological activities . These derivatives are often evaluated for enhanced efficacy against specific targets.

Q & A

Basic: How can the crystal structure of (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one be determined experimentally?

Methodological Answer:

Use single-crystal X-ray diffraction (SC-XRD) with refinement via the SHELX software suite. Key steps include:

- Growing high-quality crystals using solvent vapor diffusion or slow evaporation.

- Collecting intensity data with a diffractometer (e.g., Bruker D8 Venture).

- Refining the structure with SHELXL, ensuring proper handling of chiral centers (S-configuration) via Flack parameter analysis .

- Validate the structure using R-factor metrics (e.g., R1 < 0.05) and residual electron density maps.

Basic: What are common synthetic routes for preparing chiral piperidin-4-one derivatives like this compound?

Methodological Answer:

Stereoselective synthesis often involves:

- Mannich reaction : Reacting a ketone (e.g., piperidin-4-one) with an amine (e.g., (S)-1-phenylethylamine) and formaldehyde under acidic conditions to form the chiral center .

- Catalytic asymmetric hydrogenation : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates while preserving stereochemistry .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmation of enantiomeric purity by chiral HPLC .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Refer to safety data sheets (SDS) for piperidin-4-one derivatives and adhere to:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks (acute toxicity Category 4 per GHS classification) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .

- Waste disposal : Follow EPA guidelines for organic bases, using approved containers for halogenated solvents .

Basic: How can pharmacological activity be screened for this compound?

Methodological Answer:

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., dopamine or opioid receptors) using HEK293 cells transfected with target receptors .

- Enzyme inhibition : Kinetic studies (e.g., acetylcholinesterase inhibition) with Ellman’s reagent to measure IC50 values .

- Dose-response curves : Use GraphPad Prism for EC50/IC50 calculations and statistical validation (p < 0.05 via ANOVA) .

Advanced: How can synthetic yield be optimized for stereochemically complex derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using software like JMP to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining enantiomeric excess (>95%) .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction dynamics .

Advanced: How to resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

- Cross-validation : Compare SC-XRD data with / NMR and circular dichroism (CD) spectra. Discrepancies in chiral assignments may arise from racemization during crystallization .

- DFT calculations : Use Gaussian09 to simulate NMR chemical shifts and optimize molecular geometries, ensuring consistency with experimental data .

- Replicate experiments : Repeat syntheses under inert atmospheres (N) to rule out oxidation artifacts .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding poses with target proteins (e.g., kinases) using flexible ligand protocols and AMBER force fields .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å) .

- ADMET prediction (SwissADME) : Evaluate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

Advanced: How to validate analytical methods for quantifying trace impurities?

Methodological Answer:

- HPLC-MS validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) .

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

- Cross-lab reproducibility : Collaborate with independent labs to verify method robustness (RSD < 2% for retention times) .

Advanced: What strategies ensure enantiomeric purity during scale-up?

Methodological Answer:

- Chiral stationary phases (CSP) : Use Daicel Chiralpak columns for preparative HPLC (>99% ee) .

- Crystallization-induced asymmetric transformation (CIAT) : Seed the reaction with enantiopure crystals to bias equilibria .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Advanced: How to investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 knockouts : Generate gene-edited cell lines (e.g., HEK293) lacking putative targets to confirm specificity .

- Thermal proteome profiling (TPP) : Identify target engagement by monitoring protein melting shifts via mass spectrometry .

- In vivo PET imaging : Radiolabel the compound (e.g., ) to track biodistribution in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。